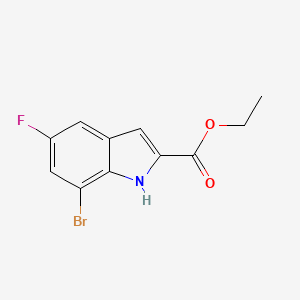

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

Vue d'ensemble

Description

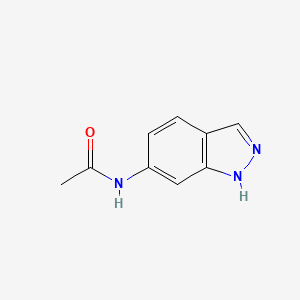

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a biochemical reagent . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 286.1 . The compound should be stored in a dry place at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The synthesis of indole derivatives, including those structurally similar to ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, has been a focus of chemical research due to their relevance in pharmaceuticals and materials science. Studies on the synthesis of indole derivatives highlight methodologies that could be applicable to this compound, showcasing its potential utility in creating complex molecules with specific functional groups for further chemical reactions or as intermediates in the synthesis of biologically active compounds (Leggetter & Brown, 1960).

Applications in Medicinal Chemistry

Compounds structurally related to this compound have been explored for their potential in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. For example, derivatives of fluoroquinolones, which are potent topoisomerase II inhibitors, have been synthesized using related compounds as key intermediates, indicating the potential application of this compound in the development of new antibiotics (Zhang et al., 2010).

Antiviral Research

The compound and its derivatives have also been investigated in the context of antiviral research. Studies on compounds with similar structures have shown antiviral activity, suggesting that this compound could be a valuable scaffold for the development of new antiviral agents (Boriskin et al., 2008).

Antidiabetic Potential

Research into the development of antidiabetic agents has also utilized indole derivatives. The sequential conversion of related compounds into various derivatives has been studied for their potential to inhibit the α-glucosidase enzyme, an important target in the treatment of diabetes. This indicates the broader applicability of this compound in the synthesis of compounds with potential antidiabetic activity (Nazir et al., 2018).

Safety and Hazards

Orientations Futures

Indole derivatives, such as Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, continue to attract attention due to their significant role in cell biology and their potential for treating various disorders . Future research will likely continue to explore the synthesis of these compounds and their potential applications in medicine .

Mécanisme D'action

Target of Action

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, also known as 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s lipophilicity, druglikeness, and water solubility, which can impact its bioavailability, are mentioned .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUJOWOCPLOJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)